N-cyclopentyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide
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Overview
Description
N-cyclopentyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide: is an organic compound characterized by its unique structure, which includes a cyclopentyl group, a trifluoroethoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoroethoxy Group: This step involves the reaction of the furan ring with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, such as a Lewis acid.
Attachment of the Cyclopentyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in N-cyclopentyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced under mild conditions to yield reduced furan derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized furan derivatives.
Reduction Products: Reduced furan derivatives.
Substitution Products: Compounds with substituted trifluoroethoxy groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-cyclopentyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study various biological processes due to its unique chemical properties.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the field of anti-inflammatory and anti-cancer agents.
Industry:
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which N-cyclopentyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopentyl group can provide steric bulk, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- N-cyclopentyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid
- N-cyclopentyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furanmethanol
Uniqueness: N-cyclopentyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide is unique due to the presence of the amide functional group, which can form hydrogen bonds and enhance the compound’s solubility and reactivity. This distinguishes it from similar compounds that may lack the amide group or have different functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3/c14-13(15,16)8-19-7-10-5-6-11(20-10)12(18)17-9-3-1-2-4-9/h5-6,9H,1-4,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJGSPFXCDUION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(O2)COCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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